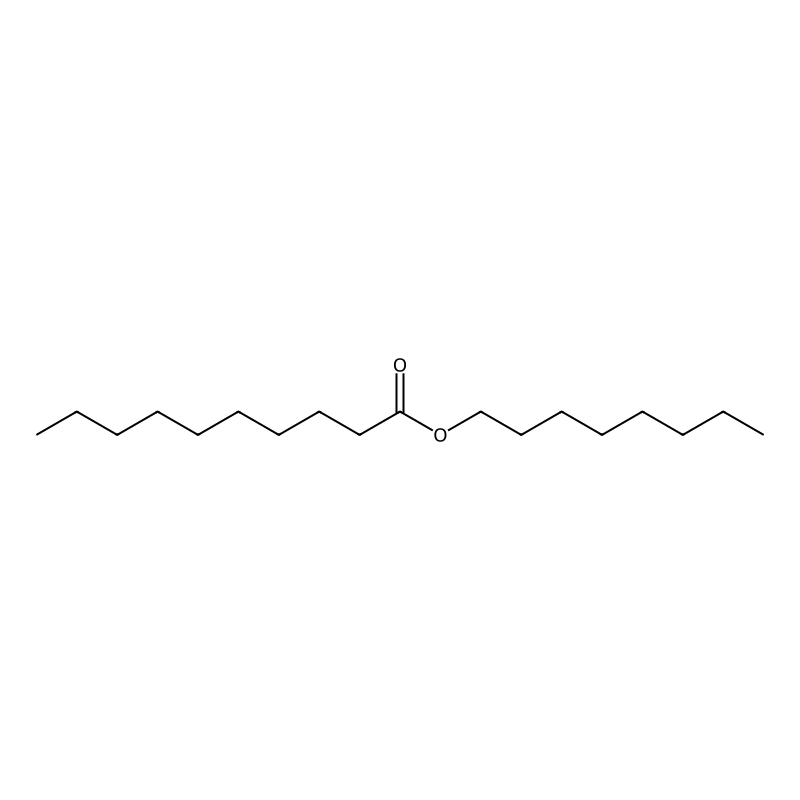

Octyl decanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Octyl decanoate, also known as decanoic acid octyl ester, is an organic compound with the molecular formula . It is classified as an ester, formed from the reaction of decanoic acid and octanol. This compound is characterized by its pleasant odor and is often used in the fragrance and flavoring industries. Its physical properties include a boiling point of approximately 334 °C and a melting point of about -0.7 °C .

Octyl decanoate primarily undergoes two types of reactions:

- Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, resulting in the formation of decanoic acid and octanol.

- Transesterification: In this process, octyl decanoate can react with another alcohol to form a different ester and release octanol .

These reactions are significant in both synthetic organic chemistry and industrial applications.

The synthesis of octyl decanoate can be achieved through several methods:

- Catalytic Esterification: This method involves reacting decanoic acid with n-octanol in the presence of a catalyst such as sulfuric acid or heterogeneous catalysts like Dowex resin. The reaction typically occurs at elevated temperatures (around 393-423 K) to facilitate ester formation while minimizing reverse hydrolysis .

- Transesterification: This process can also be used by reacting an existing ester with n-octanol under suitable conditions to produce octyl decanoate.

- Direct Esterification: This involves mixing the reactants directly in a controlled environment to promote ester bond formation.

Octyl decanoate finds various applications across different industries:

- Flavoring and Fragrance: Due to its pleasant odor, it is commonly used in perfumes and food flavorings.

- Cosmetics: It serves as an emollient and skin conditioning agent in creams and lotions.

- Industrial Uses: Octyl decanoate is utilized as a solvent or plasticizer in various chemical formulations .

Several compounds share structural similarities with octyl decanoate, primarily due to their fatty acid ester nature. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Octanoic Acid | Shorter carbon chain; used primarily for flavoring. | |

| Decanoic Acid | Medium-chain fatty acid; exhibits antimicrobial properties. | |

| Dodecanoic Acid | Longer chain; often used in food and cosmetic formulations. | |

| Methyl Octanoate | Methyl ester; used as a flavoring agent and solvent. |

Uniqueness of Octyl Decanoate:

- Octyl decanoate has a longer carbon chain compared to octanoic acid but shorter than dodecanoic acid, positioning it uniquely for specific applications that require balanced properties of volatility and stability.

- Its pleasant aroma makes it particularly valuable in fragrance applications compared to other fatty acids that may not possess such characteristics.

Conventional Esterification Pathways

Acid-Catalyzed Esterification

Acid-catalyzed esterification represents one of the most fundamental synthetic approaches for producing octyl decanoate [1]. This method involves the direct reaction between decanoic acid and octanol in the presence of acid catalysts, following a classical nucleophilic acyl substitution mechanism [2] [3]. The reaction proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the alcohol [4].

The mechanism involves five key steps: initial protonation of the carbonyl oxygen, nucleophilic attack by the alcohol forming a tetrahedral intermediate, proton transfer to create a second tetrahedral intermediate, water elimination, and final deprotonation to yield the ester product [5]. The reaction follows second-order kinetics with respect to both acid and alcohol concentrations [6].

Conventional acid catalysts employed include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid. These homogeneous catalysts demonstrate high catalytic activity but require subsequent neutralization and separation steps. The reaction equilibrium favors ester formation when conducted under anhydrous conditions with continuous water removal [2] [7].

Fischer Esterification Protocol

The Fischer esterification protocol, first described by Emil Fischer and Arthur Speier in 1895, represents a specialized acid-catalyzed esterification method [8] [9]. This approach involves refluxing decanoic acid with octanol in the presence of concentrated sulfuric acid as catalyst, operating under equilibrium conditions [1] [3].

The Fischer esterification mechanism follows the classical PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [1]. The reaction is inherently reversible, with equilibrium constants typically ranging from 0.25 to 4.0 depending on the specific acid-alcohol combination [8]. For octyl decanoate synthesis, optimal conditions include temperatures of 60-110°C, reaction times of 1-10 hours, and catalyst concentrations of 1-5 mol% [9].

Water removal is crucial for driving the equilibrium toward ester formation. Common methods include Dean-Stark distillation, molecular sieves, or the use of excess alcohol as both reactant and solvent [8] [2]. The reaction typically achieves conversions of 80-95% under optimized conditions [10].

Enzymatic Synthesis Approaches

Lipase-Mediated Esterification

Lipase-catalyzed esterification has emerged as a sustainable alternative to chemical synthesis methods, offering high selectivity and mild reaction conditions [11] [12]. Lipases catalyze the formation of octyl decanoate through a two-step ping-pong mechanism involving acyl-enzyme intermediate formation [13] [14].

The enzymatic mechanism involves initial substrate binding to the lipase active site, followed by acyl-enzyme complex formation and subsequent nucleophilic attack by the alcohol substrate [11]. The reaction proceeds optimally under low water activity conditions, typically requiring water activity (aw) values below 0.3 to favor ester synthesis over hydrolysis [14].

Key parameters affecting lipase-mediated esterification include enzyme concentration, substrate molar ratio, temperature, and reaction medium polarity [11]. Optimal conditions for octyl decanoate synthesis typically involve enzyme loadings of 1-5 wt%, alcohol-to-acid molar ratios of 1:1 to 3:1, and temperatures of 40-60°C [15]. The reaction follows Michaelis-Menten kinetics with competitive inhibition by reaction products [13].

Chromobacterium viscosum Lipase Systems

Chromobacterium viscosum lipase demonstrates exceptional performance in octyl decanoate synthesis, particularly when operated in microemulsion systems [16] [17]. This enzyme exhibits high thermostability and broad substrate specificity, making it suitable for industrial applications [18] [19].

The enzyme shows preferential activity toward long-chain fatty acids and demonstrates regioselectivity in esterification reactions [20]. When applied to octyl decanoate synthesis in CTAB-based microemulsions, the enzyme exhibits optimal activity at pH 9.3 and water-to-surfactant ratios (R) of 5 [17] [21]. The reaction follows second-order kinetics with respect to substrate concentration and demonstrates remarkable stability under operational conditions [17].

Kinetic studies reveal that the enzyme activity is linearly dependent on fatty acid concentration under pseudo-first-order conditions [17]. The apparent activation energy for octyl decanoate synthesis is approximately 45-50 kJ/mol, indicating moderate temperature sensitivity [21]. The enzyme maintains activity over extended periods, with half-lives exceeding 100 hours at 40°C [18].

Humicola lanuginosa Lipase Applications

Humicola lanuginosa lipase represents another highly effective biocatalyst for octyl decanoate synthesis, particularly valued for its thermostability and resistance to organic solvents [22] [23]. The enzyme operates through interfacial activation, where conformational changes upon substrate binding expose the catalytic triad [24].

The enzyme demonstrates optimal activity at pH 8.5-9.0 and temperatures of 50-70°C [23]. In microemulsion systems, the enzyme shows maximum esterification activity at water-to-surfactant ratios of 10-15 [22]. The reaction mechanism involves rapid equilibration between enzyme-substrate complexes, with the acylation step being rate-limiting [24].

Comparative studies indicate that Humicola lanuginosa lipase achieves conversion rates of 85-92% for octyl decanoate synthesis under optimized conditions [22]. The enzyme exhibits excellent stability in organic solvents, maintaining 80% activity after 24 hours in hexane-containing systems [23]. The apparent KM values for decanoic acid and octanol are 0.15 mM and 0.8 mM, respectively [22].

Catalytic Systems for Synthesis

Homogeneous Catalysts (Sulfuric Acid)

Sulfuric acid remains the most widely employed homogeneous catalyst for octyl decanoate synthesis due to its high acidity and effectiveness in promoting esterification reactions [25] [7]. The catalyst operates through protonation of the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon [26].

Optimal sulfuric acid concentrations for octyl decanoate synthesis range from 1-5 mol% based on the limiting reactant [27]. Higher concentrations increase reaction rates but may lead to side reactions including alcohol dehydration and ester hydrolysis [25]. The catalyst demonstrates excellent activity across temperature ranges of 60-120°C, with apparent activation energies of 50-65 kJ/mol [27].

The reaction mechanism involves rapid pre-equilibrium protonation followed by rate-determining nucleophilic attack by the alcohol [26]. Under typical conditions (80°C, 3 mol% catalyst), conversion rates exceed 90% within 4-6 hours [27]. However, the homogeneous nature necessitates neutralization and separation steps, increasing process complexity and waste generation [25].

Heterogeneous Catalysts (Dowex W50X8)

Dowex W50X8 ion-exchange resin represents a highly effective heterogeneous catalyst for octyl decanoate synthesis, offering advantages in terms of recyclability and process simplification [28] [29]. The catalyst consists of sulfonic acid groups attached to a cross-linked polystyrene matrix, providing high acid strength and thermal stability [30].

Kinetic studies demonstrate that Dowex W50X8 catalyzed esterification follows second-order kinetics with respect to both acid and alcohol concentrations [28]. The apparent activation energy for octyl decanoate synthesis is 55-60 kJ/mol, slightly higher than homogeneous sulfuric acid due to mass transfer limitations [28]. Optimal catalyst loadings range from 1-5 wt% based on total reactant weight [29].

The catalyst demonstrates excellent recyclability, maintaining 85% activity after five successive reaction cycles [29]. Reaction rates are influenced by catalyst particle size, with smaller particles (100-200 mesh) showing higher activity due to increased surface area [28]. The heterogeneous nature eliminates neutralization requirements and facilitates product purification [29].

Comparative Catalyst Efficiency

Systematic comparison of catalyst performance reveals significant differences in activity, selectivity, and operational characteristics. Homogeneous sulfuric acid demonstrates the highest initial reaction rates, achieving 95% conversion within 2-3 hours under optimized conditions [31]. However, the requirement for neutralization and separation reduces overall process efficiency [25].

Heterogeneous catalysts, while showing slightly lower initial rates, offer superior operational advantages including recyclability and simplified downstream processing [32]. Dowex W50X8 achieves 92% conversion within 4-5 hours and maintains consistent activity over multiple cycles [29]. Enzymatic catalysts demonstrate the highest selectivity but require longer reaction times (8-12 hours) to achieve equivalent conversions [11].

| Catalyst Type | Conversion (%) | Reaction Time (h) | Temperature (°C) | Recyclability |

|---|---|---|---|---|

| Sulfuric Acid | 95 | 2-3 | 80-100 | Poor |

| Dowex W50X8 | 92 | 4-5 | 80-120 | Excellent |

| Chromobacterium viscosum Lipase | 88 | 8-12 | 40-60 | Good |

| Humicola lanuginosa Lipase | 90 | 6-10 | 50-70 | Good |

Reaction Kinetics and Mechanisms

Rate-Determining Steps

The rate-determining step in octyl decanoate synthesis varies depending on the catalytic system employed. In acid-catalyzed systems, the nucleophilic attack of octanol on the protonated carbonyl carbon represents the rate-limiting step [33] [34]. This step involves formation of a tetrahedral intermediate and determines overall reaction kinetics [5].

For enzymatic systems, the acylation step involving formation of the acyl-enzyme intermediate typically constitutes the rate-determining step [13] [14]. The subsequent alcoholysis step proceeds rapidly due to the high nucleophilicity of the alcohol substrate [11]. In heterogeneous catalytic systems, internal diffusion limitations may become rate-controlling at high conversion levels [30].

The rate-determining step significantly influences the overall reaction order and temperature dependence. Acid-catalyzed systems demonstrate second-order kinetics (first-order in each reactant), while enzymatic systems follow Michaelis-Menten kinetics with apparent first-order behavior at low substrate concentrations [11] [10].

Thermodynamic Parameters

Thermodynamic analysis of octyl decanoate synthesis reveals that the reaction is moderately exothermic with enthalpy changes (ΔH) ranging from -25 to -35 kJ/mol [35] [36]. The entropy change (ΔS) is typically negative (-60 to -80 J/mol·K) due to the reduction in molecular degrees of freedom during ester formation [35].

The equilibrium constant for octyl decanoate synthesis increases with decreasing temperature, consistent with the exothermic nature of the reaction [35]. At 60°C, the equilibrium constant is approximately 2.5, while at 120°C it decreases to 1.8 [37]. The Gibbs free energy change (ΔG) ranges from -5 to -15 kJ/mol, indicating thermodynamically favorable conditions [36].

Temperature-dependent thermodynamic parameters follow the relationship: ΔG = ΔH - TΔS. The enthalpy contribution dominates at lower temperatures, while entropy effects become more significant at elevated temperatures [35]. These thermodynamic constraints influence optimal reaction conditions and achievable conversions [37].

Effect of Temperature on Reaction Rate

Temperature exerts a pronounced effect on octyl decanoate synthesis rates, with reaction rates typically doubling for every 10°C increase within the operational range [38] [39]. The temperature dependence follows Arrhenius kinetics, with apparent activation energies varying from 45-65 kJ/mol depending on the catalyst system [28] [36].

For acid-catalyzed systems, optimal temperatures range from 80-120°C, balancing reaction rate with thermal stability considerations [38]. Higher temperatures increase reaction rates but may lead to side reactions including alcohol dehydration and ester thermal degradation [39]. The temperature effect is more pronounced at lower catalyst concentrations [38].

Enzymatic systems demonstrate optimal temperature ranges of 40-70°C, with activity decreasing rapidly above 70°C due to enzyme denaturation [40]. The temperature coefficient (Q10) for enzymatic systems is typically 2.0-2.5, indicating moderate temperature sensitivity [41]. Below optimal temperatures, reaction rates decrease exponentially following Arrhenius behavior [40].

Effect of Molar Ratio on Conversion

The molar ratio of decanoic acid to octanol significantly influences conversion levels and reaction rates in octyl decanoate synthesis [42] [43]. Stoichiometric excess of either reactant drives the equilibrium toward ester formation, with alcohol excess being more commonly employed due to its lower cost and volatility [44].

Optimal molar ratios typically range from 1:1.5 to 1:3 (acid:alcohol), with diminishing returns observed beyond 1:3 [42]. Higher alcohol concentrations increase reaction rates but may inhibit enzymatic catalysts through substrate inhibition effects [45]. The effect is more pronounced in heterogeneous systems where alcohol excess facilitates mass transfer [44].

Conversion data demonstrate that increasing the alcohol-to-acid ratio from 1:1 to 1:3 increases final conversion from 65% to 91% under typical conditions [43]. However, further increases to 1:6 yield only marginal improvements (93%) while significantly increasing downstream separation costs [45]. The optimal ratio represents a balance between conversion efficiency and economic considerations [42].